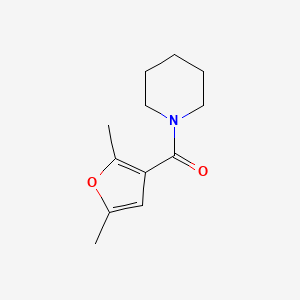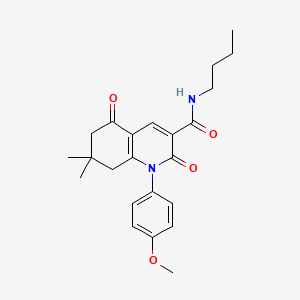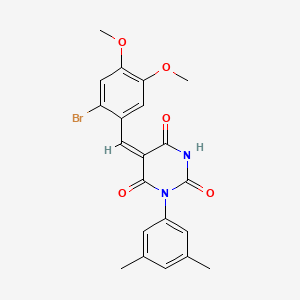![molecular formula C21H23NO5 B5201282 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate, also known as MEOP or ethyl 4-[(2-ethylphenyl)amino]-4-oxobut-2-enoate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to bind to the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce the growth of tumors, alleviate pain and inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its instability under certain conditions. These limitations can affect the reproducibility and reliability of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate. One potential direction is the development of novel this compound derivatives with improved efficacy and selectivity. Another direction is the investigation of this compound as a potential therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the application of this compound in materials science and organic synthesis may lead to the development of new functional materials and synthetic methodologies.
Synthesemethoden
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis method typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form 2-(3-methoxyphenyl)-2-oxoethyl acetate, which is then reacted with 2-ethylphenylamine in the presence of acetic anhydride and sodium acetate to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been used as a building block for the synthesis of various organic compounds, such as β-lactams and pyridines. In materials science, this compound has been explored for its potential applications in the development of functional materials, such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(2-ethylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-15-7-4-5-10-18(15)22-20(24)11-12-21(25)27-14-19(23)16-8-6-9-17(13-16)26-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUBYRPGMJRARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201208.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)



![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)

